Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family It is characterized by a five-membered ring containing one nitrogen atom and an ester functional group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate can be synthesized through several methods. One common approach involves the condensation of a carboxylic acid with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the reaction of ethyl acetoacetate with ammonia or primary amines under acidic conditions to yield the desired pyrrole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dicarboxylates.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and alkylating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrole-2,5-dicarboxylates.
Reduction: Pyrrole-4-carbinol or pyrrole-4-carbaldehyde.
Substitution: Halogenated or alkylated pyrrole derivatives.
Scientific Research Applications
Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate involves its interaction with various molecular targets. The ester functional group can undergo hydrolysis to release the active pyrrole moiety, which can then interact with biological macromolecules such as proteins and nucleic acids. These interactions can modulate biochemical pathways and exert therapeutic effects.
Comparison with Similar Compounds
Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate can be compared with other similar compounds, such as:
- Ethyl 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate : Similar structure but with an additional ethoxy group.
- Ethyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate : Contains a pyran ring instead of a pyrrole ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an ester group, which imparts distinct chemical reactivity and potential biological activity.
Biological Activity
Ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides an in-depth exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a pyrrole ring with a carboxylate ester functional group. The synthesis typically involves cyclization reactions starting from ethyl acetoacetate and primary amines, often facilitated by catalysts like p-toluenesulfonic acid under reflux conditions.
Synthetic Route Overview:
- Starting Materials: Ethyl acetoacetate, ammonia or primary amines.
- Catalysts: p-Toluenesulfonic acid.
- Conditions: Refluxing in an appropriate solvent.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor by binding to the active sites of enzymes, thereby obstructing substrate access and catalytic activity. Its structure allows for effective hydrogen bonding and hydrophobic interactions, enhancing its binding affinity.
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics .
- Enzyme Inhibition: It has been investigated for its potential as an enzyme inhibitor in various biochemical pathways, particularly in the context of drug resistance mechanisms .
- Anticancer Potential: Some derivatives of pyrrole compounds have shown promise in cancer treatment through their ability to induce apoptosis in cancer cells .
Case Studies and Research Findings
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition zones against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development . -
Enzyme Inhibition Studies:
Research focused on the interaction of this compound with bacterial efflux pumps. The compound was shown to enhance the efficacy of existing antibiotics by inhibiting the efflux mechanisms in drug-resistant Escherichia coli strains . Molecular docking studies further elucidated its binding interactions within the efflux pump protein AcrB . -
Cancer Research:
In vitro studies demonstrated that certain derivatives of this compound could induce apoptosis in human cancer cell lines. The mechanism involved mitochondrial pathway activation and caspase cascade initiation, marking it as a promising candidate for anticancer drug development .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with related compounds:
Compound Name | Biological Activity | Unique Features |
---|---|---|
Ethyl 5-Ethoxy-3,4-dihydro-2H-pyrrole | Moderate antimicrobial effects | Different substitution patterns |
Pyrrole Derivatives | Broad spectrum (antimicrobial/anticancer) | Varying functional groups affecting reactivity |
Indole Derivatives | Antidepressant and anticancer | Distinct ring structure influencing activity |
Properties
Molecular Formula |
C7H11NO2 |
---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
ethyl 3,4-dihydro-2H-pyrrole-4-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)6-3-4-8-5-6/h5-6H,2-4H2,1H3 |
InChI Key |
YNAXGNQDDXYYPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.